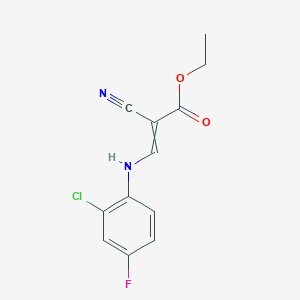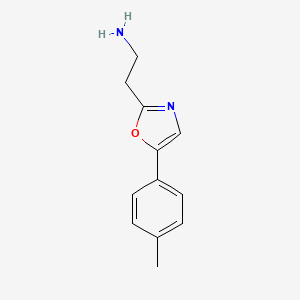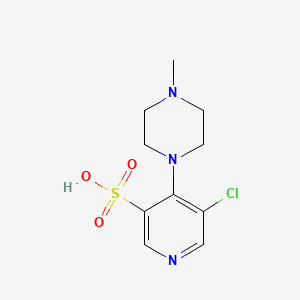![molecular formula C12H14BrN3O B11819438 2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol](/img/structure/B11819438.png)
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol is a chemical compound that belongs to the quinazoline family. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The molecular structure of this compound consists of a quinazoline ring substituted with a bromo group at the 6th position and an ethylaminoethanol group at the 4th position.
Métodos De Preparación
The synthesis of 2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol typically involves the reaction of 6-bromoquinazolin-4-amine with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 6-Bromoquinazolin-4-amine and ethanolamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 6-bromoquinazolin-4-amine is dissolved in the solvent, and ethanolamine is added dropwise. The mixture is heated under reflux for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration, followed by purification using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The bromo group at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
Comparación Con Compuestos Similares
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol can be compared with other similar compounds, such as:
2-[2-(6-Chloroquinazolin-4-yl)ethylamino]ethanol: This compound has a chloro group instead of a bromo group, which may result in different chemical reactivity and biological activity.
2-[2-(6-Fluoroquinazolin-4-yl)ethylamino]ethanol: The presence of a fluoro group can influence the compound’s properties, including its stability and interaction with biological targets.
2-[2-(6-Methylquinazolin-4-yl)ethylamino]ethanol: The methyl group can affect the compound’s hydrophobicity and its ability to interact with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H14BrN3O |
|---|---|
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
2-[2-(6-bromoquinazolin-4-yl)ethylamino]ethanol |
InChI |
InChI=1S/C12H14BrN3O/c13-9-1-2-11-10(7-9)12(16-8-15-11)3-4-14-5-6-17/h1-2,7-8,14,17H,3-6H2 |
Clave InChI |
NYAJFBHQGOXZQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=NC=N2)CCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11819379.png)
![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride](/img/structure/B11819383.png)



![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-](/img/structure/B11819402.png)
![[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate](/img/structure/B11819408.png)
![3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11819410.png)




